Dopamine D2 receptor antagonist-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dopamine D2 receptor antagonist-1 is a compound that binds to and inhibits the activation of dopamine D2 receptors. These receptors are part of the dopaminergic system, which plays a crucial role in regulating various physiological functions, including motor control, cognition, reward, and endocrine signaling . Dopamine D2 receptor antagonists are commonly used in the treatment of psychiatric and neurological disorders such as schizophrenia, bipolar disorder, and Parkinson’s disease .

Vorbereitungsmethoden

The synthesis of dopamine D2 receptor antagonist-1 involves several steps, including the acylation of suitable anilines with chloroacetyl chloride or 3-chloropropionyl chloride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Dopamin-D2-Rezeptor-Antagonist-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Reagenzien, die bei Oxidationsreaktionen verwendet werden, sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung. Häufige Reagenzien, die bei Reduktionsreaktionen verwendet werden, sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Dopamin-D2-Rezeptor-Antagonist-1 zur Bildung der entsprechenden Chinone führen, während die Reduktion die entsprechenden Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

Dopamin-D2-Rezeptor-Antagonist-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Es wird bei der Produktion von Pharmazeutika und anderen chemischen Produkten eingesetzt.

5. Wirkmechanismus

Dopamin-D2-Rezeptor-Antagonist-1 übt seine Wirkungen aus, indem er an Dopamin-D2-Rezeptoren bindet und deren Aktivierung hemmt. Dies verhindert die nachgeschalteten Signalwege, die normalerweise durch Dopamin aktiviert werden, was zu einer Reduktion der physiologischen Effekte führt, die durch diese Rezeptoren vermittelt werden . Zu den molekularen Zielstrukturen von Dopamin-D2-Rezeptor-Antagonist-1 gehören die Dopamin-D2-Rezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die verschiedene intrazelluläre Signalwege regulieren .

Wirkmechanismus

Dopamine D2 receptor antagonist-1 exerts its effects by binding to dopamine D2 receptors and inhibiting their activation. This prevents the downstream signaling pathways that are normally activated by dopamine, leading to a reduction in the physiological effects mediated by these receptors . The molecular targets of this compound include the dopamine D2 receptors, which are G-protein coupled receptors that regulate various intracellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Dopamin-D2-Rezeptor-Antagonist-1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Haloperidol: Ein Butyrophenonderivat, das zur Behandlung von Schizophrenie und anderen Psychosen eingesetzt wird.

Dopamin-D2-Rezeptor-Antagonist-1 ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für Dopamin-D2-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung des dopaminergen Systems und die Entwicklung von Therapeutika macht .

Eigenschaften

IUPAC Name |

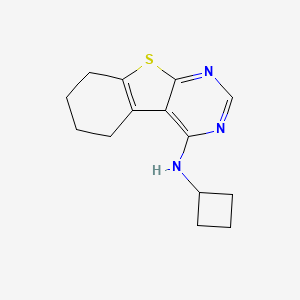

N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUJDLRACOBTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

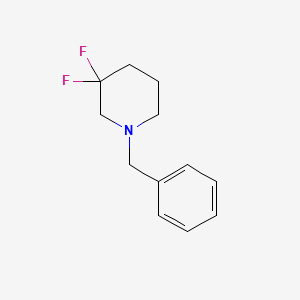

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)

![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2943100.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943101.png)

![N-[(4-fluorophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2943106.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2943108.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)

![6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2943113.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2943114.png)

![(E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2943117.png)